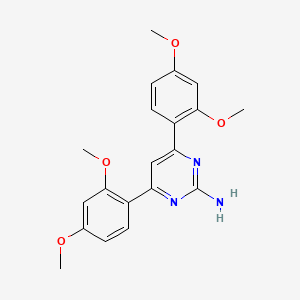

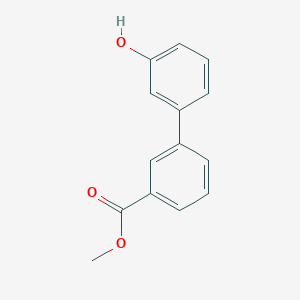

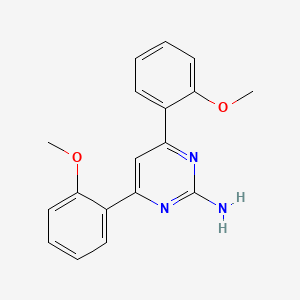

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that has been studied for its potential anticancer properties . It is one of the 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .

Synthesis Analysis

The synthesis of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The specific methods of synthesis for this compound are not detailed in the available sources.Scientific Research Applications

Organic Synthesis and Heterostilbene Derivatives

This compound belongs to the heterostilbene family. It was synthesized as an unprecedented side product during the Biginelli reaction . The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives . While most Biginelli reactions yield DHPMs, this compound stands out due to its unique structure. Its molecular structure was confirmed using techniques such as FTIR, HRESIMS, and NMR .

Biological Activities and Pharmacophores

The compound’s structural features suggest potential biological activities. Similar 2-aminopyrimidine pharmacophores have demonstrated:

AURKA Inhibition

A derivative of this compound (12 ) acts as an AURKA inhibitor . It reduces clonogenicity, arrests the cell cycle at the G2/M phase , and induces caspase-mediated apoptotic cell death in human colon cancer cells. In silico docking studies confirm its binding affinity to AURKA .

Metal Chelation and Flavor Properties

This compound plays a crucial role in the biological, metal chelator, flavoring, reactivity, and pigment properties of turmeric .

Novel Ligand and Metal Complexes

The compound 4-(2,4-dimethoxyphenyl)-2,6-bis(1,3-thiazol-2-yl)pyridine serves as a novel ligand. Its Cu(II) and Ni(II) complexes were synthesized and characterized. These complexes exhibit interesting properties and potential applications .

Mechanism of Action

Target of Action

The primary target of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in the development of various types of cancer .

Mode of Action

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 .

Biochemical Pathways

The inhibition of AURKA activity by 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine affects the cell cycle, specifically causing the accumulation of the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .

Result of Action

The result of the action of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This compound triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the execution phase of apoptosis .

Action Environment

It is known that the compound’s activity can be influenced by the structural conditions of the cancer cells it targets

properties

IUPAC Name |

4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMJXVUQKGSBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)